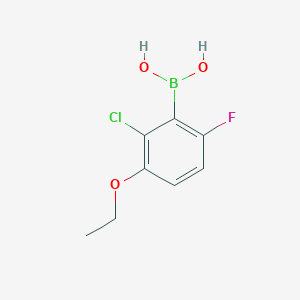

2-Chloro-3-ethoxy-6-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloro-3-ethoxy-6-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOREJXDXHCMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Cl)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659366 | |

| Record name | (2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957120-93-3 | |

| Record name | B-(2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957120-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-ethoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-ethoxy-6-fluorophenylboronic acid CAS number

An In-Depth Technical Guide to 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, and core applications, with a focus on the mechanistic reasoning behind its use in modern synthetic chemistry.

Section 1: Core Properties and Identification

This compound is a polysubstituted arylboronic acid, a class of compounds that has become indispensable in medicinal chemistry and materials science.[1][2] Its utility stems primarily from its role as a versatile coupling partner in palladium-catalyzed reactions. The specific arrangement of chloro, ethoxy, and fluoro substituents offers a unique combination of steric and electronic properties that can be leveraged to fine-tune the characteristics of target molecules.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 957120-93-3 | [3][4][5] |

| Molecular Formula | C₈H₉BClFO₃ | [3] |

| Molecular Weight | 218.42 g/mol | [3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 127-129 °C | [3] |

| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)B(O)O)Cl | |

| InChI Key | NXSZSZJWZVLHAY-UHFFFAOYSA-N |

Section 2: Synthesis Pathway and Mechanistic Considerations

The synthesis of arylboronic acids like this compound typically proceeds through the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.

A plausible and industrially relevant synthetic route involves the following key transformations:

-

Formation of a Grignard Reagent: The synthesis begins with the corresponding aryl bromide. This precursor is reacted with magnesium turnings in an anhydrous ether solvent (such as THF or diethyl ether) to form the arylmagnesium bromide. Maintaining a strictly anhydrous, inert atmosphere (e.g., nitrogen or argon) is critical. This prevents the highly reactive Grignard reagent from being quenched by water or reacting with oxygen.

-

Borylation: The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at a very low temperature, often below -70 °C.[6] The causality for this extreme cold is twofold: it controls the high exothermicity of the reaction and prevents over-addition, where the initially formed boronate ester might react with a second equivalent of the Grignard reagent. The electrophilic boron atom of the borate is attacked by the nucleophilic carbon of the Grignard reagent.

-

Hydrolysis: The resulting boronate ester is not isolated but is directly subjected to acidic workup (e.g., with aqueous HCl). This hydrolysis step protonates the alkoxy groups, which are then eliminated, yielding the final boronic acid product.

The crude product is typically purified by recrystallization from a suitable solvent system to achieve the high purity required for subsequent applications.

Section 3: Analytical Characterization and Quality Control

Confirming the identity and purity of this compound is paramount. A multi-technique approach is standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of protons. Expect to see distinct signals for the aromatic protons and the ethoxy group protons, with characteristic chemical shifts and coupling constants.

-

¹³C NMR: Shows the carbon skeleton of the molecule.

-

¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

-

¹¹B NMR: A key technique for boron-containing compounds, which will show a characteristic signal for the boronic acid group.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for O-H stretching (broad, from the B(OH)₂ group), C-O stretching (from the ether), and C-Cl and C-F bonds.[7][8]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the material. A challenge in the HPLC analysis of boronic acids is their potential for dehydration to form cyclic boroxine anhydrides. Method development must account for this equilibrium to ensure accurate purity assessment.[9]

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this boronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.[10][11] Biaryl scaffolds are privileged structures found in numerous FDA-approved drugs.[12][13]

The reaction involves coupling the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst, a ligand, and a base. The substituents on this compound play a significant role. The ortho-fluoro and ortho-chloro groups introduce considerable steric hindrance around the boron center, which can influence the rate and efficiency of the transmetalation step in the catalytic cycle.[14]

Workflow: Suzuki-Miyaura Cross-Coupling

Below is a diagram illustrating the typical workflow for employing this reagent in a Suzuki-Miyaura coupling.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol (General Example)

This protocol is a representative example and may require optimization for specific substrates.

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) followed by the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).[10]

-

Reaction: Heat the mixture to the target temperature (typically 85-100 °C) and stir vigorously. For less reactive chlorides, microwave irradiation at higher temperatures (e.g., 150 °C) can be highly effective.[15]

-

Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or LC-MS until the starting aryl halide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

Causality of Components:

-

Palladium Catalyst: The engine of the catalytic cycle, facilitating oxidative addition, transmetalation, and reductive elimination.

-

Ligand: (Often part of the catalyst, e.g., PPh₃ in Pd(PPh₃)₄). Stabilizes the palladium center and modulates its reactivity.

-

Base: Essential for activating the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.

-

Solvent: The choice of solvent (often a mixture of organic and aqueous) is crucial for dissolving all components and influencing reaction rates.

Section 5: Broader Impact in Drug Discovery

The incorporation of boron-containing fragments, particularly boronic acids, has led to several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[2][13] Boronic acids can act as transition-state analogues, forming reversible covalent bonds with serine residues in enzyme active sites.[16]

Furthermore, the specific substituents of this compound are medicinally relevant:

-

Fluorine: Often added to drug candidates to block metabolic oxidation, increase binding affinity, or modulate pKa.

-

Chlorine: Can enhance membrane permeability and binding interactions. Halogen bonding is an increasingly recognized force in ligand-protein interactions.[12]

-

Ethoxy Group: Can serve as a hydrogen bond acceptor and influence solubility and pharmacokinetic properties.

By using this building block, medicinal chemists can rapidly synthesize libraries of complex molecules to probe structure-activity relationships (SAR) and optimize lead compounds.[1]

Section 6: Safety, Handling, and Storage

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable. Boronic acids are prone to dehydration, so minimizing exposure to air is recommended for long-term stability.

References

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. 957120-93-3|this compound|BLD Pharm [bldpharm.com]

- 6. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Boronate Affinity Three-Dimensionally Ordered Macroporous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. mdpi.com [mdpi.com]

2-Chloro-3-ethoxy-6-fluorophenylboronic acid molecular weight

An In-Depth Technical Guide to 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for professionals in pharmaceutical research and organic synthesis. We will delve into its fundamental properties, provide a detailed synthetic protocol, and explore its applications, particularly in the context of modern drug development.

Core Physicochemical Properties

This compound is a substituted organoboron compound increasingly utilized in medicinal chemistry.[1][2] Its utility stems from the unique electronic and steric properties conferred by its specific substitution pattern on the phenyl ring, combined with the versatile reactivity of the boronic acid moiety. The key identifiers and physical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 218.42 g/mol | [3] |

| Molecular Formula | C₈H₉BClFO₃ | [3] |

| CAS Number | 957120-93-3 | [3][4][5] |

| Melting Point | 127-129 °C | [6] |

| Purity | Typically ≥96% | [4] |

The structure of the molecule is fundamental to its function. The boronic acid group is a versatile functional group for carbon-carbon bond formation, while the chloro, ethoxy, and fluoro substituents modulate the molecule's reactivity and its interactions with biological targets.

Caption: Chemical structure of this compound.

Synthesis and Purification: A Validated Approach

The synthesis of arylboronic acids often proceeds via the reaction of a Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[7] This established methodology ensures high purity and yield when conducted under controlled conditions.

Expert Rationale

The core of this synthesis is the formation of an organometallic intermediate (a Grignard reagent) which is then borylated. This approach is favored for its reliability. Key considerations include:

-

Inert Atmosphere: The Grignard reagent is highly reactive and sensitive to both oxygen and water. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the reagent and ensure high yield.[7]

-

Low Temperature: The borylation step is performed at very low temperatures (e.g., -70 °C) to control the reactivity of the Grignard reagent and prevent side reactions, such as the formation of diaryl or triaryl boranes.[7]

-

Acidic Workup: Hydrolysis with acid is required to convert the boronic ester intermediate into the final boronic acid product.

Caption: General workflow for the synthesis of arylboronic acids.

Step-by-Step Synthetic Protocol

-

Preparation: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with magnesium turnings and anhydrous tetrahydrofuran (THF).

-

Grignard Reagent Formation: A solution of the corresponding aryl halide (e.g., 1-bromo-2-chloro-3-ethoxy-6-fluorobenzene) in anhydrous THF is added dropwise. The reaction is initiated (e.g., with a crystal of iodine) and maintained at a gentle reflux until the magnesium is consumed.

-

Borylation: The resulting Grignard solution is cooled to approximately -70 °C in a dry ice/acetone bath. A solution of a trialkyl borate (e.g., triisopropyl borate) in anhydrous THF is added dropwise, maintaining the low temperature. The mixture is stirred for several hours.

-

Hydrolysis: The reaction is warmed to room temperature and then quenched by slow addition of aqueous hydrochloric acid.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude solid is then purified, typically by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate), to yield the final high-purity product.

-

Validation: The identity and purity of the final compound are confirmed using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F, ¹¹B), HPLC, and LC-MS.[8]

Applications in Drug Discovery and Organic Synthesis

Boronic acids are indispensable tools in modern medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal for constructing complex molecules.[9]

The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of pharmaceutical synthesis. The ability to rapidly generate diverse libraries of compounds by coupling different partners is crucial for structure-activity relationship (SAR) studies.[1]

Caption: Role as a key reactant in Suzuki-Miyaura cross-coupling.

Enzyme Inhibition

The boron atom in boronic acids is a Lewis acid, meaning it has a vacant p-orbital that can accept an electron pair.[10] This property allows it to form reversible covalent bonds with nucleophilic residues (like serine or threonine) in the active sites of enzymes. This mechanism is the basis for several FDA-approved drugs, including the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam.[2][9] The specific substituents on this compound can be tailored to achieve high affinity and selectivity for a target enzyme, making it a valuable scaffold for developing novel therapeutics.[10]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid creating dust.[12] Wash hands thoroughly after handling.[13]

-

Stability: The compound is generally stable under normal conditions.[12] However, it is incompatible with strong oxidizing agents and strong acids.[11][14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] For long-term stability, refrigeration is often recommended.[12]

In case of accidental exposure, follow standard first-aid measures. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[12]

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated building block that empowers the discovery of new medicines and the efficient synthesis of complex organic molecules. Its well-defined physicochemical properties, coupled with a reliable synthetic pathway and versatile reactivity, ensure its continued importance in the fields of medicinal chemistry and materials science. Understanding the principles behind its synthesis and application is key to leveraging its full potential in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (957120-93-3) for sale [vulcanchem.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. This compound | 957120-93-3 [chemicalbook.com]

- 6. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 7. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]

- 8. 957120-93-3|this compound|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.nl [fishersci.nl]

- 13. 2-chloro-6-fluorophenylboronic acid, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. canbipharm.com [canbipharm.com]

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-ethoxy-6-fluorophenylboronic acid is a substituted arylboronic acid, a class of compounds of significant interest in synthetic organic chemistry, particularly as coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), making a thorough understanding of the structural and electronic properties of boronic acids like this compound crucial for drug development and materials science.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. Due to the limited availability of experimentally derived public data for this specific molecule, this guide will focus on a detailed prediction and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. These predictions are based on the well-established principles of spectroscopy and comparison with data from structurally analogous compounds. This approach provides a robust framework for the characterization of this and similar molecules.

Predicted Spectroscopic Data and Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H NMR Spectroscopy

A hypothetical, yet standard, protocol for acquiring the ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for boronic acids due to its ability to solubilize the compound and the presence of a distinct residual solvent peak for referencing.

-

Instrument Setup:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Probe: A standard broadband or inverse-detection probe.

-

Temperature: 298 K (25 °C).

-

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

The spectral width should be set to encompass the expected chemical shift range for all protons (e.g., 0-12 ppm).

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | br s | 2H | B(OH)₂ |

| ~7.1 | t, J ≈ 8.8 Hz | 1H | H-5 |

| ~6.9 | dd, J ≈ 8.8, 4.0 Hz | 1H | H-4 |

| ~4.1 | q, J ≈ 7.0 Hz | 2H | -OCH₂CH₃ |

| ~1.3 | t, J ≈ 7.0 Hz | 3H | -OCH₂CH₃ |

Interpretation and Rationale

-

B(OH)₂ Protons (~8.2 ppm): The protons of the boronic acid group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and the presence of water. In DMSO-d₆, these protons readily exchange with residual water, leading to a broadened signal.

-

Aromatic Protons (H-4 and H-5): The two aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.

-

H-5 (~7.1 ppm): This proton is coupled to H-4 (ortho coupling, J ≈ 8.8 Hz) and the fluorine at position 6 (meta coupling, which is typically smaller and may not be well-resolved, but contributes to the triplet-like appearance).

-

H-4 (~6.9 ppm): This proton is coupled to H-5 (ortho coupling, J ≈ 8.8 Hz) and the fluorine at position 6 (para coupling, J ≈ 4.0 Hz), resulting in a doublet of doublets. The electron-donating ethoxy group at position 3 will shield this proton, shifting it upfield compared to H-5.

-

-

Ethoxy Protons:

-

-OCH₂CH₃ (~4.1 ppm): The methylene protons are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons.

-

-OCH₂CH₃ (~1.3 ppm): The methyl protons appear as a triplet due to coupling with the two methylene protons.

-

Visualization of the Experimental Workflow for ¹H NMR

Caption: Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences in acquisition:

-

Acquisition Mode: Typically a proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A wider spectral width is needed (e.g., 0-200 ppm).

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-F | The carbon directly attached to the highly electronegative fluorine atom is significantly deshielded. |

| ~155 | C-OEt | The carbon attached to the ethoxy group is also deshielded due to the oxygen's electronegativity. |

| ~130 | C-Cl | The carbon bonded to chlorine will be deshielded. |

| ~120 | C-B | The carbon attached to the boronic acid group. The chemical shift can be broad. |

| ~115 | C-5 | Aromatic CH. |

| ~110 | C-4 | Aromatic CH, shielded by the ethoxy group. |

| ~65 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~15 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

Interpretation and Rationale

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The electronegative fluorine, chlorine, and oxygen atoms will cause a downfield shift (deshielding) for the carbons they are directly attached to. The electron-donating nature of the ethoxy group will cause a slight upfield shift (shielding) of the ortho and para carbons, though in this substituted pattern, the direct attachment effects are more dominant.

Infrared (IR) Spectroscopy

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration |

| 3400 - 3200 (broad) | O-H stretch (boronic acid, H-bonded) |

| 3100 - 3000 | Aromatic C-H stretch |

| 2980 - 2850 | Aliphatic C-H stretch (ethoxy group) |

| ~1600, ~1475 | Aromatic C=C stretch |

| ~1350 | B-O stretch |

| ~1250 | Asymmetric C-O-C stretch (aryl ether) |

| ~1050 | Symmetric C-O-C stretch (aryl ether) |

| ~1100 | C-F stretch |

| ~800 | C-Cl stretch |

Interpretation and Rationale

The IR spectrum is a valuable tool for identifying the functional groups present in a molecule. The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid group. The various C-H stretches confirm the presence of both aromatic and aliphatic protons. The B-O and C-O stretches are also key indicators of the boronic acid and ethoxy functionalities, respectively. The C-F and C-Cl stretches are expected in the fingerprint region and provide evidence for the halogen substituents.

Visualization of the IR Spectroscopy Workflow

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion after being dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids. Both positive and negative ion modes should be examined.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is used to determine the accurate mass of the ions.

Predicted Mass Spectrometry Data (High-Resolution ESI-MS)

-

Molecular Formula: C₈H₉BClFO₃

-

Exact Mass: 218.0290

-

Predicted Ions:

-

[M+H]⁺ (Positive Mode): m/z 219.0368

-

[M-H]⁻ (Negative Mode): m/z 217.0212

-

-

Isotopic Pattern: A key feature will be the isotopic pattern of chlorine. The molecular ion region will show two peaks: one for the ³⁵Cl isotope and another, approximately one-third the intensity, for the ³⁷Cl isotope, separated by two mass units.

Interpretation and Rationale

High-resolution mass spectrometry provides a very accurate determination of the molecular weight and elemental composition of a molecule. The observation of the correct molecular ion peak (or a protonated/deprotonated adduct) with its characteristic chlorine isotopic pattern would be strong evidence for the identity of this compound. Fragmentation patterns, which would involve the loss of the ethoxy group, water, or the boronic acid moiety, could also be analyzed to further confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, although based on predicted data, provides a robust framework for the structural elucidation and characterization of this compound. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently confirm the identity, purity, and structure of this important synthetic building block. The principles and methodologies described herein are broadly applicable to the characterization of other novel organic molecules in the fields of chemical research and drug development.

Stability and Storage of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid: A Technical Guide

Introduction

2-Chloro-3-ethoxy-6-fluorophenylboronic acid, a specialized organoboron compound, is a valuable building block in modern synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. However, the inherent chemical nature of the boronic acid functional group presents unique challenges regarding its stability and long-term storage. This guide provides an in-depth technical overview of the factors influencing the stability of this compound, recommended storage protocols, and a detailed methodology for conducting stability assessments. This document is intended for researchers, scientists, and drug development professionals who handle and utilize this and similar arylboronic acid derivatives.

I. Chemical Profile and Inherent Instabilities of Arylboronic Acids

This compound possesses a molecular structure that, while enabling versatile reactivity, is also susceptible to several degradation pathways. The core of its reactivity and instability lies in the electron-deficient boron atom and the carbon-boron (C-B) bond.

Key Degradation Pathways

Arylboronic acids are primarily susceptible to two major degradation pathways: protodeboronation and oxidation. Furthermore, in the solid state, they can undergo dehydration to form cyclic anhydrides known as boroxines.

-

Protodeboronation (Hydrolysis): This is a common degradation route where the C-B bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, yielding the corresponding 1-chloro-2-ethoxy-4-fluorobenzene. This reaction is often facilitated by the presence of moisture and can be catalyzed by acidic or basic conditions. The rate of protodeboronation is highly dependent on the pH of the medium and the electronic properties of the substituents on the aromatic ring.

-

Oxidation: The boronic acid moiety can be susceptible to oxidative degradation, particularly in the presence of atmospheric oxygen or other oxidizing agents. This can lead to the formation of the corresponding phenol, 2-chloro-3-ethoxy-6-fluorophenol. This process can be accelerated by light and the presence of metal ions. Studies on peptide boronic acid derivatives have shown that the primary initial degradation pathway can be oxidative in nature[1].

-

Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring containing alternating boron and oxygen atoms, known as a boroxine. While this is often a reversible process upon exposure to water, the formation of boroxines can complicate stoichiometry in reactions if not accounted for and may alter the physical properties of the material.

The following diagram illustrates the primary degradation pathways for this compound.

Caption: Primary degradation pathways of this compound.

II. Recommended Storage and Handling Protocols

To ensure the long-term integrity and reactivity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are synthesized from safety data sheets of structurally similar compounds and general best practices for handling organoboron reagents.

Optimal Storage Conditions

The primary objective of the storage conditions is to mitigate exposure to factors that accelerate degradation: moisture, oxygen, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8°C) | Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidative degradation by minimizing contact with atmospheric oxygen. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Minimizes the risk of protodeboronation (hydrolysis) and boroxine formation/reversion. |

| Light | Protect from light by using an amber vial or storing in a dark location. | Reduces the potential for photo-initiated oxidative degradation. |

| Purity | Use high-purity material and avoid cross-contamination. | Impurities can potentially catalyze degradation pathways. |

Handling Recommendations:

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Use of Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or when generating dust, respiratory protection may be necessary[2][3].

III. Experimental Protocol: Stability Assessment of this compound

A well-designed stability study is crucial for determining the shelf-life and identifying optimal storage conditions for this compound. The following protocol outlines a forced degradation study to assess the compound's stability under various stress conditions.

Objective

To evaluate the stability of this compound under thermal, hydrolytic (acidic, basic, and neutral), oxidative, and photolytic stress conditions.

Materials and Methods

-

Test Substance: this compound (of known purity)

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, HPLC-grade water, and a suitable buffer (e.g., phosphate buffer).

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, photodiode array (PDA) detector, or a mass spectrometer (MS) for peak purity and identification of degradation products. A photostability chamber and a temperature-controlled oven are also required.

Experimental Workflow

The following diagram outlines the workflow for the forced degradation study.

Caption: Experimental workflow for the forced degradation study.

Step-by-Step Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Thermal Stability: Transfer an aliquot of the stock solution to a vial and place it in an oven at an elevated temperature (e.g., 60°C).

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution.

-

Neutral Hydrolysis: Add an equal volume of HPLC-grade water to an aliquot of the stock solution.

-

Oxidative Degradation: Add an equal volume of 3% H₂O₂ to an aliquot of the stock solution.

-

Photostability: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time-Point Sampling: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could consist of a gradient of acetonitrile and water with a suitable modifier like formic acid or a buffer to ensure good peak shape and separation of the parent compound from its degradation products.

-

Data Analysis:

-

Determine the percentage of the remaining this compound at each time point.

-

Calculate the percentage of each degradation product formed.

-

Perform a mass balance analysis to account for all the material.

-

If coupled with a mass spectrometer, identify the major degradation products by their mass-to-charge ratio.

-

IV. Conclusion

While this compound is a powerful synthetic tool, its stability is a critical consideration for its effective use and storage. The primary degradation pathways of protodeboronation and oxidation are exacerbated by the presence of moisture, oxygen, light, and non-neutral pH conditions. By implementing the stringent storage and handling protocols outlined in this guide—namely, refrigeration under an inert, dry, and dark atmosphere—researchers can significantly prolong the shelf-life and preserve the integrity of this valuable reagent. Furthermore, the provided experimental protocol for a forced degradation study offers a robust framework for systematically evaluating its stability and understanding its degradation profile, ensuring reliable and reproducible results in research and development endeavors.

References

An In-Depth Technical Guide to 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational drug design. These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid (CAS No. 957120-93-3) has emerged as a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its unique substitution pattern offers chemists a powerful tool to explore new chemical space and refine the pharmacokinetic and pharmacodynamic properties of drug candidates.

This technical guide provides a comprehensive overview of this compound, including its commercial availability, a detailed synthesis protocol, and its application in the robust and widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the practical knowledge necessary to effectively utilize this important synthetic intermediate.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this reagent from the following reputable sources, ensuring a reliable supply for their synthetic needs.

| Supplier | Product Name | CAS Number |

| Matrix Scientific | This compound | 957120-93-3[1] |

| 2a biotech | This compound | 957120-93-3 |

| BLD Pharm | This compound | 957120-93-3 |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy, a powerful method for the regioselective functionalization of aromatic rings. The following protocol is based on established methodologies for the synthesis of structurally similar phenylboronic acids and represents a robust and reproducible approach.[2]

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Materials:

-

1-Chloro-2-ethoxy-4-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OMe)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 1-chloro-2-ethoxy-4-fluorobenzene (1.0 equivalent) and anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The formation of the lithiated intermediate is typically indicated by a color change. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: To the cold solution, add trimethyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 1 M aqueous HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel.

Self-Validation: The success of the synthesis can be validated at each critical step. The completion of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing for deuterium incorporation by ¹H NMR. The formation of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the boronic acid group and the substituted aromatic ring.

Application in Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many approved drugs.[3] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2-chloro-3-ethoxy-6-fluorophenyl moiety onto a variety of molecular scaffolds.

General Reaction Scheme and Catalytic Cycle

Caption: General scheme and catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. The conditions can be optimized for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Toluene, degassed

-

Water, degassed

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equivalents).

-

Addition of Reactants: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents) to the Schlenk tube.

-

Solvent Addition: Add degassed toluene and degassed water (typically in a 10:1 ratio).

-

Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Causality in Experimental Choices:

-

Catalyst System: The use of a palladium catalyst with a bulky, electron-rich phosphine ligand like SPhos is crucial for the efficient coupling of often less reactive aryl chlorides and for promoting the reductive elimination step.

-

Base: Potassium phosphate is a commonly used base that is effective in promoting the transmetalation step without causing significant degradation of the boronic acid.

-

Solvent System: A biphasic solvent system of toluene and water is often employed to facilitate the dissolution of both the organic reactants and the inorganic base. Degassing the solvents is essential to prevent the oxidation of the palladium(0) active catalyst.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its commercial availability, coupled with a reliable synthetic protocol and its versatility in Suzuki-Miyaura cross-coupling reactions, makes it an invaluable tool for medicinal chemists. The strategic introduction of the 2-chloro-3-ethoxy-6-fluorophenyl moiety can lead to the discovery of novel drug candidates with improved pharmacological profiles. This guide provides the foundational knowledge for researchers to confidently incorporate this building block into their synthetic strategies, accelerating the path towards new and effective therapeutics.

References

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the novel functionalities of substituted phenylboronic acids are indispensable. Among these, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid stands out as a key building block. Its unique substitution pattern offers a gateway to complex molecular architectures. However, realizing its full synthetic potential necessitates a deep understanding of its safe handling, storage, and disposal. This guide, grounded in established safety protocols and field-proven insights, provides a comprehensive framework for researchers to work with this valuable reagent confidently and securely.

Hazard Identification and Risk Assessment: Understanding the Compound's Profile

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Serious Eye Irritation: Causes serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recent studies have also indicated that arylboronic acids may be weakly mutagenic in microbial assays, classifying them as potential genotoxic impurities.[3] While some research suggests this in vitro mutagenicity may not translate to in vivo effects, it is prudent to handle these compounds with appropriate caution.[4]

Table 1: GHS Classification for Structurally Similar Phenylboronic Acids

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Data extrapolated from the SDS of 2-Chloro-3-fluorophenylboronic acid.[1]

Prudent Practices for Handling and Storage: A Proactive Approach to Safety

The stability and integrity of this compound are paramount for reproducible experimental outcomes. Adherence to the following protocols will mitigate risks and ensure the longevity of the reagent.

Personal Protective Equipment (PPE): The First Line of Defense

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

Caption: Essential personal protective equipment for handling arylboronic acids.

Engineering Controls: Creating a Safe Workspace

All handling of this compound should be conducted in a well-ventilated area.

-

Chemical Fume Hood: Operations that may generate dust or aerosols must be performed inside a certified chemical fume hood.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Storage Protocols: Preserving Compound Integrity

Organoboronic acids are susceptible to decomposition through pathways like protodeboronation.[5] Proper storage is crucial to prevent degradation.

-

Containers: Store the compound in a tightly sealed, airtight container to prevent moisture absorption, as boronic acids can be hygroscopic.[6] Suitable container materials include high-density polyethylene (HDPE), polypropylene, and glass.[6]

-

Environment: Keep containers in a dry, cool, and well-ventilated place.[1] Refrigeration is often recommended.[1][7]

-

Incompatible Materials: Segregate from strong oxidizing agents and strong acids.[1][7]

Caption: Key parameters for the proper storage of arylboronic acids.

Spill Management and First Aid: A Blueprint for Emergency Response

Accidents can happen, and a well-defined emergency plan is critical.

Accidental Release Measures

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Wearing appropriate PPE, sweep or shovel the spilled solid material into a suitable container for disposal.[8] Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

Waste Disposal: Ensuring Environmental and Regulatory Compliance

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

Waste Segregation and Collection

-

Solid Waste: Collect unused reagent and contaminated solids (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[9]

-

Liquid Waste: Solutions containing the boronic acid should be collected in a separate, labeled, and sealed container for liquid hazardous waste.[9]

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]

Disposal Pathway

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] All waste must be handled by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Caption: Step-by-step workflow for the safe disposal of boronic acid waste.

Conclusion: A Culture of Safety in Research

This compound is a powerful tool in the arsenal of the medicinal and synthetic chemist. By integrating the principles outlined in this guide—from proactive hazard assessment and meticulous handling to responsible disposal—researchers can harness its synthetic utility while upholding the highest standards of laboratory safety. A commitment to these practices not only protects the individual scientist and the environment but also ensures the integrity and success of the research endeavor.

References

- 1. fishersci.nl [fishersci.nl]

- 2. tcichemicals.com [tcichemicals.com]

- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 4. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. laballey.com [laballey.com]

- 7. fishersci.com [fishersci.com]

- 8. sciencing.com [sciencing.com]

- 9. benchchem.com [benchchem.com]

Solubility of 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid in Organic Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-ethoxy-6-fluorophenylboronic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering a framework for solvent selection and experimental determination. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information on analogous structures and foundational chemical principles to provide actionable insights.

Introduction to this compound

This compound is a specialized organoboron compound, increasingly utilized as a building block in organic synthesis. Its structural complexity, featuring electron-withdrawing (chloro and fluoro) and electron-donating (ethoxy) groups, makes it a valuable reagent in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in Suzuki-Miyaura cross-coupling reactions. The success of these synthetic applications is critically dependent on the solubility of the boronic acid in the chosen reaction solvent. Understanding its solubility profile is therefore a prerequisite for efficient process development, optimization, and scale-up.

Factors Influencing the Solubility of Arylboronic Acids

The solubility of an arylboronic acid, such as this compound, is a complex interplay of factors related to both the solute and the solvent.

2.1. Solute Properties:

-

Substitution Pattern: The nature and position of substituents on the phenyl ring significantly impact solubility. The electron-withdrawing chlorine and fluorine atoms in the target molecule can increase its polarity, while the ethoxy group, being somewhat lipophilic, can influence its solubility in less polar solvents.

-

Intermolecular Forces: Phenylboronic acids can form strong hydrogen bonds through their hydroxyl groups. In the solid state, they often exist as hydrogen-bonded dimers or extended networks. To dissolve, the solvent molecules must overcome these strong intermolecular forces.

-

Boroxine Formation: A common characteristic of boronic acids is their tendency to undergo dehydration to form cyclic trimers known as boroxines. This equilibrium can affect solubility, as boroxines generally exhibit different solubility profiles compared to the monomeric acid.

2.2. Solvent Properties:

-

Polarity: The "like dissolves like" principle is a primary determinant of solubility. Polar solvents are generally better at solvating polar solutes. Given the polar nature of the boronic acid functional group and the halogen substituents, polar aprotic solvents (e.g., THF, acetone, ethyl acetate) and polar protic solvents (e.g., alcohols) are expected to be effective.

-

Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can effectively interact with the hydroxyl groups of the boronic acid, facilitating dissolution.

-

Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy input to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

Predicted Solubility Profile of this compound

Based on the principles outlined above and data from analogous compounds, a qualitative solubility profile for this compound can be predicted.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), and Ethyl Acetate can effectively solvate the polar functional groups of the molecule. |

| Ethers | Moderate to High | Diethyl ether and 1,4-Dioxane are good solvents for many phenylboronic acids due to their ability to act as hydrogen bond acceptors. |

| Alcohols | Moderate to High | Methanol and Ethanol can form hydrogen bonds with the boronic acid, aiding solubility. |

| Chlorinated Solvents | Moderate | Dichloromethane (DCM) and Chloroform may offer moderate solubility, influenced by the chloro substituent on the phenyl ring. |

| Aromatic Hydrocarbons | Low to Moderate | Toluene and Benzene are less polar and are expected to be poorer solvents, though some solubility may be observed due to the aromatic nature of the solute. |

| Aliphatic Hydrocarbons | Very Low | Nonpolar solvents like Hexane and Heptane are unlikely to be effective solvents. |

| Water | Sparingly Soluble | While the boronic acid group has some affinity for water, the overall organic character of the molecule, including the ethoxy and phenyl groups, will likely limit its aqueous solubility. The presence of halogen substituents can further decrease water solubility.[1] |

Experimental Determination of Solubility

Accurate solubility data is best obtained through experimental measurement. The following section details established protocols for determining the solubility of a solid organic compound in a given solvent.

General Experimental Workflow

The fundamental process for determining solubility involves creating a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the solute in the clear supernatant.

Caption: General workflow for the experimental determination of solubility.

Recommended Analytical Methods

4.2.1. Gravimetric Analysis

This is a straightforward and cost-effective method for determining solubility.

Protocol:

-

Prepare a saturated solution of this compound in the desired solvent at a constant temperature.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Record the total weight of the dish and the solution.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.

-

The mass of the dissolved solid can be calculated by subtracting the initial weight of the dish from the final weight.

-

The solubility can then be expressed in terms of g/L or other appropriate units.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution.

Protocol:

-

Develop an HPLC method for the quantitative analysis of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, and detector wavelength (UV detection is typically suitable for aromatic compounds).

-

Prepare a series of standard solutions of the boronic acid of known concentrations and generate a calibration curve.

-

Prepare a saturated solution and filter it as described in the general workflow.

-

Accurately dilute a known volume of the clear, saturated filtrate with the mobile phase.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a rapid and powerful tool for solubility determination, especially when a suitable internal standard is used.

Protocol:

-

Choose a deuterated solvent in which both the boronic acid and a suitable internal standard are soluble. The internal standard should have a resonance peak that is well-resolved from the analyte's peaks.

-

Prepare a stock solution of the internal standard of a precisely known concentration.

-

Prepare a saturated solution of this compound in the desired organic solvent (non-deuterated).

-

After equilibration and filtration, take a known volume of the saturated solution and add a known volume of the internal standard stock solution.

-

Acquire a proton NMR spectrum of the mixture.

-

Integrate a well-resolved peak of the boronic acid and a peak of the internal standard.

-

The concentration of the boronic acid can be calculated based on the ratio of the integrals and the known concentration of the internal standard.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, especially when handling the solid powder or preparing solutions.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

-

Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Conclusion

References

Methodological & Application

Application Notes: 2-Chloro-3-ethoxy-6-fluorophenylboronic Acid in Medicinal Chemistry

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Drug Discovery

Boronic acids and their derivatives are foundational pillars in modern medicinal chemistry, primarily serving as indispensable building blocks in the synthesis of complex organic molecules.[1][2] Their utility is most profoundly demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing C-C bonds to form biaryl and heteroaryl scaffolds prevalent in numerous pharmaceuticals.[3][4]

Within this class of reagents, 2-Chloro-3-ethoxy-6-fluorophenylboronic acid stands out as a strategically designed intermediate. Its unique substitution pattern is not arbitrary; each functional group imparts specific steric and electronic properties that are highly advantageous for drug design and synthesis:

-

Fluorine (ortho): The highly electronegative fluorine atom significantly influences the molecule's properties. It increases the Lewis acidity of the boron center, which can modulate reactivity in coupling reactions.[5][6] In a final drug molecule, the fluoro group can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions within a protein's active site, often enhancing binding affinity and metabolic stability.[7]

-

Chlorine (ortho): The chloro group serves as a reactive handle for cross-coupling. While less reactive than bromine or iodine, modern catalyst systems have made aryl chlorides highly viable coupling partners.[3][8] Its position contributes to the steric profile of the molecule, which can enforce a specific conformation (torsion angle) in the final biaryl product, a critical factor for achieving selectivity in kinase inhibitors.[9][10]

-

Ethoxy (meta): As an electron-donating group, the ethoxy substituent electronically balances the electron-withdrawing effects of the halogens. It also adds steric bulk and provides a potential site for metabolic modification or for forming hydrophobic interactions with a biological target.

Consequently, this reagent is not merely a synthetic intermediate but a carefully crafted tool for introducing a specific, functionally rich phenyl motif into potential drug candidates, particularly in the domain of kinase inhibitors and other targeted therapies.[11][12][13]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its participation in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The reaction's catalytic cycle is a well-understood process involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality and Key Considerations: The C-Cl bond of an aryl chloride is inherently stronger and less reactive than C-Br or C-I bonds, necessitating the use of highly active catalyst systems.[3][8] The steric hindrance imposed by the two ortho substituents (fluoro and chloro) further raises this activation barrier. Success hinges on the careful selection of a palladium source and, critically, a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos or RuPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands facilitate the challenging oxidative addition step and promote the final reductive elimination to release the biaryl product.[14]

Protocol: Synthesis of a Substituted Biarylpyridine

This protocol details a representative Suzuki-Miyaura coupling using this compound and a heteroaryl bromide, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize 4-(2-Chloro-3-ethoxy-6-fluorophenyl)-2-methylpyridine.

Materials and Reagents:

-

This compound (1.2 equiv)

-

4-Bromo-2-methylpyridine (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

-

Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

-

Anhydrous, degassed 1,4-Dioxane

-

Degassed deionized water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Schlenk flask, magnetic stir bar, reflux condenser, argon/nitrogen line

Detailed Step-by-Step Methodology:

-

Reaction Setup & Inert Atmosphere:

-

Place a magnetic stir bar into a dry Schlenk flask equipped with a reflux condenser.

-

Add 4-bromo-2-methylpyridine, this compound, Pd(OAc)₂, SPhos, and K₃PO₄ to the flask.

-

Seal the flask with a septum and purge the system with argon or nitrogen for 15-20 minutes. This is a critical step to create an anaerobic environment, preventing the oxidation and deactivation of the Pd(0) catalyst and minimizing undesirable boronic acid homocoupling side reactions.[8]

-

-

Solvent Addition:

-

Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The solvent should be thoroughly degassed by sparging with argon or through several freeze-pump-thaw cycles.

-

Rationale: Water is often necessary for the transmetalation step, particularly when using phosphate bases, as it helps to solubilize the base and facilitate the formation of the active borate species.[8][15]

-

-

Reaction Execution:

-

Lower the flask into a preheated oil bath set to 100-110 °C.

-

Stir the mixture vigorously to ensure efficient mixing of the heterogeneous solution.

-

Rationale: Elevated temperatures are required to overcome the activation energy for the oxidative addition of the aryl bromide and to ensure a reasonable reaction rate.

-

-

Monitoring Reaction Progress:

-

Monitor the reaction every 2-4 hours by withdrawing a small aliquot (under argon), quenching it with water, extracting with EtOAc, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.[8] The reaction is typically complete within 12-24 hours.

-

-

Work-up Procedure:

-

Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (approx. 20 mL per mmol of starting halide) and water (approx. 10 mL).

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine. The brine wash removes residual water and inorganic salts.

-

Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure biaryl product.

-

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the coupling of this compound with various aryl/heteroaryl halides.

| Coupling Partner (Ar-X) | Catalyst System (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |

| 4-Bromo-2-methylpyridine | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 16 | 85-95% |

| 2-Iodoaniline | Pd(dppf)Cl₂ (3%) | K₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 12 | 80-90% |

| 5-Bromopyrimidine | Pd₂(dba)₃ (1.5%) / RuPhos (3%) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 75-85% |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5%) | Na₂CO₃ (2) | Toluene/EtOH/H₂O (3:1:1) | 90 | 20 | 70-80% |

Note: Data are representative and yields are highly dependent on substrate purity, reaction scale, and optimization of conditions.

Application in a Drug Discovery Workflow

The biaryl scaffolds generated from this compound are frequently integrated into drug discovery programs targeting enzymes like protein kinases. The specific phenyl substitution pattern is designed to fit into the ATP-binding pocket, with the halogen atoms often forming key interactions that confer potency and selectivity.

Caption: A simplified drug discovery workflow incorporating the title building block.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Pd catalyst. 2. Insufficiently inert atmosphere. 3. Inappropriate base or solvent. | 1. Use fresh catalyst and ligand. 2. Ensure rigorous degassing of solvents and purging of the flask. 3. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems. |

| Boronic Acid Homocoupling | Presence of oxygen in the reaction vessel. | Improve inert gas technique; ensure all reagents and solvents are properly degassed before heating.[8] |

| Protodeborylation | 1. Base is too strong or reaction temperature is too high. 2. Presence of excess protic sources. | 1. Use a milder base (e.g., K₂CO₃) or lower the reaction temperature. 2. Ensure solvents are anhydrous if the protocol allows; minimize water content.[16] |

| Difficulty in Purification | Formation of closely-eluting byproducts. | Optimize the reaction stoichiometry to minimize excess boronic acid. Consider a different solvent system for chromatography. |

Conclusion

This compound is a high-value, strategically functionalized building block for medicinal chemists. Its well-defined substitution pattern allows for the introduction of key structural and electronic features essential for potent and selective interactions with biological targets. The robust protocols established for its use in Suzuki-Miyaura cross-coupling enable the efficient synthesis of diverse molecular libraries, accelerating the discovery and development of next-generation therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]